molecular formula C9H11Cl2NO B13043770 (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Cat. No.: B13043770
M. Wt: 220.09 g/mol
InChI Key: HKYDFXFCJNJWNZ-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde group of 3,5-dichlorobenzaldehyde is reacted with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reduction step.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL: Similar structure but with fluorine atoms instead of chlorine.

    (1S,2R)-1-Amino-1-(3,5-dibromophenyl)propan-2-OL: Similar structure but with bromine atoms instead of chlorine.

    (1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL: Similar structure but with methyl groups instead of chlorine.

Uniqueness

The presence of chlorine atoms in (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL imparts unique chemical and biological properties, making it distinct from its analogs. These properties include specific reactivity patterns and potential biological activities that are not observed in similar compounds with different substituents.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

HKYDFXFCJNJWNZ-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

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